Methyl[2-(quinolin-6-yl)ethyl]amine
Description
Properties
Molecular Formula |
C12H14N2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
N-methyl-2-quinolin-6-ylethanamine |
InChI |
InChI=1S/C12H14N2/c1-13-8-6-10-4-5-12-11(9-10)3-2-7-14-12/h2-5,7,9,13H,6,8H2,1H3 |
InChI Key |
ZZHAIPOVHWIRMH-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=CC2=C(C=C1)N=CC=C2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of Methyl[2-(quinolin-6-yl)ethyl]amine typically involves:
- Construction or derivatization of the quinoline core.
- Introduction of the ethylamine side chain at the 6-position of quinoline.
- Methylation of the amine nitrogen if necessary.
The key challenge lies in selectively functionalizing the quinoline ring and controlling the alkylation steps to yield the desired amine.
Preparation via Quinoline-6-yl Acetic Acid Derivatives
A common intermediate in the synthesis is 2-(quinolin-6-yl)acetic acid or its esters, which can be converted to the ethylamine side chain.
Esterification of 2-(quinolin-6-yl)acetic acid:
The acid is converted to methyl 2-(quinolin-6-yl)acetate by reaction with methanol in the presence of sulfuric acid as a catalyst. This reaction is typically conducted at room temperature (around 20°C) for 6 hours. The product is isolated by neutralization and extraction, yielding the methyl ester in approximately 85% yield.
Reaction conditions:Reduction or amination of the ester:
The methyl ester can be reduced or converted to an amine by standard organic transformations such as reduction to the alcohol followed by amination or direct amination using appropriate reagents.Alkylation to introduce the methyl group on the amine:
The ethylamine side chain can be methylated using methylating agents or by reaction with methylamine under controlled conditions.
Alternative Approaches Using Cross-Coupling and Alkylation Reactions
Recent research on quinoline derivatives suggests multi-step syntheses involving:
Suzuki cross-coupling reactions:
These are employed to assemble quinoline derivatives with various substituents, including aryl or alkyl groups, under palladium catalysis with bases like potassium carbonate. This allows for the introduction of functional groups at specific positions on the quinoline ring.Nitro group reduction to amine:
Starting from nitro-substituted quinoline intermediates, reduction with zinc dust and ammonium chloride converts the nitro group to an amine, which can then be further functionalized.Amide coupling and alkylation:
Amine intermediates can be coupled with carboxylic acids using coupling reagents such as HATU, followed by alkylation with methylating agents in the presence of bases like DIPEA (N-ethyl-N-isopropylpropan-2-amine) to yield the final amine derivatives.
Industrial-Scale Considerations and Purification
Processes described in patent literature for related quinoline amine derivatives highlight:
- Careful control of reaction temperatures, often between 0°C to 25°C, to optimize reaction rates and selectivity.
- Use of solvents such as acetone, ethanol, and water for crystallization and washing steps.
- Multi-step crystallization with seeding to achieve pure product isolation.
- Drying under vacuum with temperature ramps to remove solvents without decomposing the product.
Summary Table of Preparation Steps and Conditions
Research Discoveries and Optimization Insights
- The use of mild acidic catalysis for esterification prevents quinoline ring degradation and allows high yields.
- Reduction of nitro groups with zinc/ammonium chloride is a selective and efficient method to access amine intermediates without harsh conditions.
- Suzuki coupling enables modular synthesis of quinoline derivatives, allowing structural diversity.
- Controlled crystallization and solvent choice are critical for isolating high-purity amine products on scale.
- Temperature control during alkylation and purification steps reduces side reactions and improves overall yield.
Chemical Reactions Analysis
Types of Reactions
Methyl[2-(quinolin-6-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form quinoline derivatives.
Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at the 2-position, using reagents like halogens or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Methyl[2-(quinolin-6-yl)ethyl]amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-cancer, anti-microbial, and anti-inflammatory properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds.
Material Science: It is utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of Methyl[2-(quinolin-6-yl)ethyl]amine involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to DNA, enzymes, and receptors, influencing their activity.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
N-Methyl-N-(quinolin-6-ylmethyl)amine
- Structure: Methylamine directly attached to a methylene group at quinolin-6-yl.
- Molecular Formula : C₁₁H₁₂N₂ .
- Key Differences : Shorter chain length reduces steric bulk and lipophilicity (predicted logP ~2.1) compared to the ethyl-linked target compound.
- Applications: Used in biochemical research, with commercial availability noted .
(E)-2-(Substituted indolin-3-ylidene)-N-(quinolin-6-yl)acetamides
- Examples: (E)-2-(5-Amino-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (pIC₅₀ = 5.58) . (E)-2-(1-(4-Bromobenzyl)-5-cyanamido-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (pIC₅₀ = 6.878) .
- Key Differences: Acetamide-linked quinoline derivatives exhibit enhanced biological activity (e.g., enzyme inhibition) due to electron-withdrawing substituents (e.g., cyanamido, bromobenzyl) .
6-Ethyl-2-methylquinolin-4-amine
- Structure: Ethyl and methyl groups at the 6- and 2-positions of quinoline, respectively.
- Molecular Formula : C₁₂H₁₄N₂ (MW 186.25 g/mol) .
- Key Differences : Substituent positioning alters electronic properties and steric hindrance. The 4-amine group may enhance solubility compared to the target compound’s secondary amine.
Ethyl 2-(quinolin-6-yl)acetate
- Structure: Ethyl ester linked to quinolin-6-yl via an acetate group.
- Applications: Intermediate in synthesizing quinoline derivatives; ester group facilitates further functionalization .
- Key Differences : Lack of amine functionality limits pharmacological relevance compared to the target compound.
Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | logP (Predicted) | Solubility (Predicted) |
|---|---|---|---|---|
| Methyl[2-(quinolin-6-yl)ethyl]amine | C₁₂H₁₄N₂ | 186.25 | ~2.8 | Low in aqueous media |
| N-Methyl-N-(quinolin-6-ylmethyl)amine | C₁₁H₁₂N₂ | 172.23 | ~2.1 | Moderate |
| 6-Ethyl-2-methylquinolin-4-amine | C₁₂H₁₄N₂ | 186.25 | ~3.0 | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
